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Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that is essential for

various cellular processes, including proliferation, motility, migration, and invasion.[1] The

ligand for c-Met is the hepatocyte growth factor (HGF), also known as scatter factor.[1] Upon

HGF binding, the c-Met receptor undergoes dimerization and autophosphorylation of key

tyrosine residues within its kinase domain, initiating a cascade of downstream signaling events.

Phosphorylation at tyrosines 1234 and 1235 (pTyr1234/pTyr1235) in the catalytic loop is a

critical event for the activation of the c-Met kinase.[1][2] This dual phosphorylation event serves

as a docking site for various downstream signaling proteins, including Gab1, c-Cbl, and PI3

kinase, which in turn activate pathways such as the RAS-ERK, PI3K-AKT, and PLCγ-PKC

pathways.[1][2][3] Dysregulation of c-Met signaling, often through overexpression or mutation,

is implicated in the development and progression of numerous human cancers, making it a key

target for therapeutic intervention.[1]

This document provides detailed application notes and a protocol for the immunoprecipitation

of phosphorylated c-Met using an antibody specific for the phosphorylated tyrosine residue

corresponding to Tyr1234/Tyr1235.
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Note on Phosphorylation Site Nomenclature: While the user specified pTyr1150, the scientific

literature predominantly refers to the key activation loop phosphorylation sites in human c-Met

as Tyrosine 1234 and Tyrosine 1235. This document will proceed using the pTyr1234/pTyr1235

nomenclature for accuracy and consistency with published data.

Product Information and Validation Data
The anti-pTyr1234/pTyr1235 c-Met antibody is a polyclonal or monoclonal antibody raised

against a synthetic phosphopeptide corresponding to the residues surrounding

Tyr1234/Tyr1235 of human c-Met.[3] It is designed to specifically recognize c-Met only when it

is phosphorylated at these sites.

Specificity: This antibody detects endogenous levels of c-Met when dually phosphorylated at

Tyr1234 and Tyr1235, and may also recognize singly phosphorylated forms.[3] It is crucial to

note that some cross-reactivity with other activated receptor tyrosine kinases such as Ron,

EGFR, PDGF, insulin, and FGF receptors has been observed for certain antibody clones.[2][3]

Applications: This antibody has been validated for use in Western Blotting (WB) and

Immunoprecipitation (IP).

Quantitative Data Summary
The following table summarizes recommended starting concentrations and conditions for the

use of a pTyr1234/pTyr1235 specific c-Met antibody. Optimization may be required for specific

cell lines and experimental conditions.
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Parameter Recommendation Source

Immunoprecipitation (IP)

Dilution
1:50 [3]

Western Blotting (WB) Dilution 1:1000 [3]

Positive Control Cell Lysate
HGF-stimulated cells (e.g.,

mIMCD-3, A431, A549)
[3][4]

Negative Control Cell Lysate
Serum-starved or untreated

cells
[3][4]

HGF Stimulation Conditions 40-50 ng/mL for 5-60 minutes [3][5]

Observed Molecular Weight ~145 kDa [3]

Signaling Pathway and Experimental Workflow
c-Met Signaling Pathway Activation
The diagram below illustrates the initial steps of c-Met activation upon HGF binding,

highlighting the key role of Tyr1234/Tyr1235 phosphorylation.
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c-Met Signaling Activation Pathway
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c-Met Signaling Activation

Immunoprecipitation Experimental Workflow
The following diagram outlines the major steps involved in the immunoprecipitation of

phosphorylated c-Met.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12387522?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunoprecipitation Workflow for pTyr-c-Met
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Immunoprecipitation Workflow
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Experimental Protocols
A. Cell Lysis
This protocol is designed for harvesting cells under non-denaturing conditions to preserve

protein interactions and post-translational modifications.

Reagents:

Phosphate Buffered Saline (PBS), ice-cold

Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na2EDTA, 1 mM EGTA, 1%

Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4,

1 µg/ml leupeptin. Note: Add 1 mM PMSF immediately before use.

Procedure:

Culture cells to the desired confluency. For stimulation experiments, serum starve cells

overnight, then treat with HGF (e.g., 50 ng/mL for 10 minutes).

Aspirate media and wash cells once with ice-cold PBS.

Remove PBS and add 0.5 mL of ice-cold 1X Cell Lysis Buffer to each 10 cm plate.

Incubate on ice for 5 minutes.

Scrape cells from the plate and transfer the lysate to a microcentrifuge tube.

Sonicate on ice three times for 5 seconds each to shear DNA and reduce viscosity.

Microcentrifuge for 10 minutes at 14,000 x g at 4°C.

Transfer the supernatant (cell lysate) to a new tube. This lysate can be used immediately or

stored at -80°C.

B. Immunoprecipitation (IP)
Reagents:
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Cell Lysate (from Protocol A)

pTyr1234/pTyr1235 c-Met Antibody

Protein A or G Agarose/Magnetic Beads

Procedure:

To 200-500 µL of cell lysate, add the pTyr1234/pTyr1235 c-Met antibody at a 1:50 dilution.[3]

Incubate with gentle rocking overnight at 4°C to form the antibody-antigen complex.

The next day, add 20-40 µL of a 50% slurry of Protein A/G beads to the lysate-antibody

mixture.

Incubate with gentle rocking for 1-3 hours at 4°C to capture the immune complexes.

Collect the beads by centrifugation (e.g., 3,000 x g for 30 seconds at 4°C) or by using a

magnetic rack.

Carefully remove the supernatant.

Wash the beads three to five times with 500 µL of ice-cold Cell Lysis Buffer. After each wash,

pellet the beads and discard the supernatant.

After the final wash, carefully remove all supernatant.

C. Elution and Sample Preparation for Western Blot
Reagents:

3X SDS Sample Buffer (with DTT)

Procedure:

Resuspend the washed bead pellet in 40 µL of 3X SDS Sample Buffer.

Boil the sample for 5 minutes at 95-100°C to elute and denature the proteins.
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Microcentrifuge for 1 minute at 14,000 x g.

Carefully transfer the supernatant, which contains the immunoprecipitated proteins, to a new

tube.

The sample is now ready for loading onto an SDS-PAGE gel for Western blot analysis.

D. Western Blot Analysis
Load the eluted samples, along with a molecular weight marker and an input control (a small

fraction of the initial cell lysate), onto an SDS-PAGE gel.

Perform electrophoresis to separate the proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% w/v BSA or non-fat dry milk in TBST (Tris-Buffered Saline with

0.1% Tween-20) for 1 hour at room temperature.

Incubate the membrane with a primary antibody for total c-Met to confirm the presence of the

immunoprecipitated protein. Alternatively, to confirm phosphorylation, a different pTyr

antibody can be used.

Wash the membrane with TBST.

Incubate with an HRP-conjugated secondary antibody.

Wash the membrane again with TBST.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system. A band for phosphorylated c-Met should be visible at approximately 145 kDa, and its

intensity should be significantly higher in lysates from HGF-stimulated cells compared to

unstimulated controls.[3]
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Issue Possible Cause Suggested Solution

No or weak signal of p-c-Met Insufficient HGF stimulation.
Optimize HGF concentration

and stimulation time.

Inefficient immunoprecipitation.

Increase antibody

concentration or incubation

time. Ensure proper bead

handling.

Phosphatase activity in lysate.

Ensure phosphatase inhibitors

are fresh and added to the

lysis buffer immediately before

use. Keep samples on ice.

High background Insufficient washing.

Increase the number of wash

steps (from 3 to 5) and the

volume of wash buffer.

Non-specific antibody binding.

Pre-clear the lysate with beads

before adding the primary

antibody. Include an isotype

control IgG in a parallel IP.

Co-elution of antibody heavy

and light chains

Elution with reducing SDS

buffer.

This is expected. To avoid this,

consider cross-linking the

antibody to the beads or using

specialized elution buffers if

downstream applications are

incompatible with IgG

presence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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